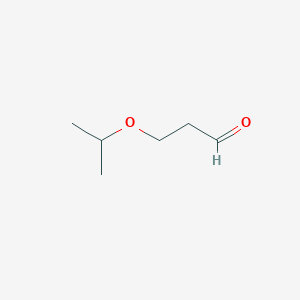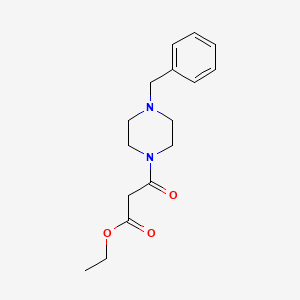
3-(propan-2-yloxy)propanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(propan-2-yloxy)propanal is an organic compound characterized by the presence of an aldehyde group and an isopropoxy group attached to a propionaldehyde backbone
准备方法
Synthetic Routes and Reaction Conditions: 3-(propan-2-yloxy)propanal can be synthesized through several methods. One common approach involves the reaction of propionaldehyde with isopropyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the isopropoxy group.
Industrial Production Methods: On an industrial scale, the production of 3-isopropoxypropionaldehyde may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
化学反应分析
Types of Reactions: 3-(propan-2-yloxy)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Various nucleophiles can be used to substitute the isopropoxy group, depending on the desired product.
Major Products Formed:
Oxidation: 3-Isopropoxypropionic acid.
Reduction: 3-Isopropoxypropanol.
Substitution: Products vary based on the nucleophile used.
科学研究应用
3-(propan-2-yloxy)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and as a building block for various industrial processes.
作用机制
The mechanism of action of 3-isopropoxypropionaldehyde involves its reactivity with various nucleophiles and electrophiles. The aldehyde group is highly reactive, allowing it to participate in a wide range of chemical reactions. The isopropoxy group can also influence the reactivity and stability of the compound, making it a versatile intermediate in synthetic chemistry.
相似化合物的比较
Propionaldehyde: Lacks the isopropoxy group, making it less versatile in certain reactions.
3-Hydroxypropionaldehyde: Contains a hydroxyl group instead of an isopropoxy group, leading to different reactivity and applications.
3-Methoxypropionaldehyde: Contains a methoxy group, which can influence its reactivity differently compared to the isopropoxy group.
Uniqueness: 3-(propan-2-yloxy)propanal is unique due to the presence of both an aldehyde and an isopropoxy group, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in various synthetic processes.
属性
分子式 |
C6H12O2 |
|---|---|
分子量 |
116.16 g/mol |
IUPAC 名称 |
3-propan-2-yloxypropanal |
InChI |
InChI=1S/C6H12O2/c1-6(2)8-5-3-4-7/h4,6H,3,5H2,1-2H3 |
InChI 键 |
VAIKTXWFMQAHMV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OCCC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Proline, 1-[(3-nitrophenyl)sulfonyl]-](/img/structure/B8697562.png)








![2-[2-(1,3-Dioxolan-2-yl)ethoxy]ethanol](/img/structure/B8697612.png)

![2-[4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl]ethan-1-amine](/img/structure/B8697623.png)

